[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone
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Overview
Description
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone typically involves the reaction of 5-methyl-1-(2-methylphenyl)pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or tetrahydrofuran . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antileishmanial and antimalarial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound inhibits the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), which is crucial for the survival of the parasite . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions, leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Known for its applications in organic and medicinal synthesis.
Quinolinyl-pyrazoles: Studied for their pharmacological activities.
Uniqueness
[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-3-4-6-15(12)19-13(2)14(11-17-19)16(20)18-7-9-21-10-8-18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPXRMARLGUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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